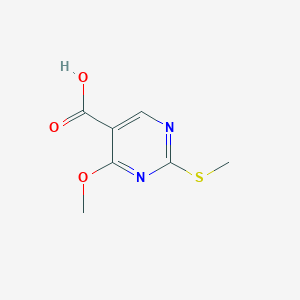

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid

Description

BenchChem offers high-quality 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNHLOFNZOTILK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510928 |

Source

|

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-06-9 |

Source

|

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Legacy of the Pyrimidine Nucleus in Medicinal Chemistry

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry for decades, yielding a remarkable array of therapeutic agents.[2] From anticancer and antiviral therapies to anti-inflammatory and antimicrobial drugs, the versatility of the pyrimidine scaffold is unparalleled.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support the design and discovery of next-generation therapeutics. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a curated collection of structure-activity relationship data to guide future synthetic efforts.

I. Anticancer Activity: Targeting the Engines of Malignant Proliferation

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily by targeting the kinases that drive uncontrolled cell growth and survival.[5] Key targets include the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), where pyrimidine-based inhibitors act as ATP mimetics, blocking the catalytic activity of these enzymes and disrupting downstream signaling cascades.[6][7]

A. Mechanism of Action: Inhibition of Key Oncogenic Signaling Pathways

1. EGFR Signaling Pathway:

The EGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine derivatives, such as gefitinib and erlotinib, function as potent EGFR tyrosine kinase inhibitors (TKIs).[6] They competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, ultimately leading to cell cycle arrest and apoptosis.[3][8]

2. JAK-STAT Signaling Pathway:

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cell growth, differentiation, and immune responses.[9] Dysregulation of this pathway is implicated in various cancers. Pyrimidine derivatives can act as JAK inhibitors, blocking the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.[10]

B. Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative pyrimidine derivatives against various cancer cell lines, demonstrating their potent antiproliferative effects.

Table 1: IC50 Values of Pyrimidine-Based EGFR Inhibitors

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Gefitinib | A549 (Lung) | >10 | [11] |

| Erlotinib | A431 (Skin) | 0.1-1 | [11] |

| Indolyl-pyrimidine 4g | MCF-7 (Breast) | 5.1 | [4] |

| Indolyl-pyrimidine 4g | HepG2 (Liver) | 5.02 | [4] |

| Indolyl-pyrimidine 4g | HCT-116 (Colon) | 6.6 | [4] |

| Pyrazolo[3,4-d]pyrimidine 7 | A549 (Lung) | 68.75 | [12] |

| Pyrazolo[3,4-d]pyrimidine 7 | HeLa (Cervical) | 17.50 |[12][13] |

Table 2: IC50 Values of Other Anticancer Pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine derivative 5d | HepG2 (Liver) | 1.94 | [14] |

| Pyrimidine derivative 5d | MCF-7 (Breast) | 7.1 | [14] |

| Pyrimidine derivative 5d | HeLa (Cervical) | 4.32 | [14] |

| Pyrimidine derivative 5d | PC-3 (Prostate) | 3.87 | [14] |

| Pyrazolo[3,4-d]pyrimidine 5 | HeLa (Cervical) | 74.8 | [13] |

| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | 100 (strong cytotoxicity) |[15] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[18]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[18]

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[16][18]

-

Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16][18]

-

Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrimidine scaffold is also a privileged structure in the development of antimicrobial agents.[19] Its structural resemblance to biological molecules allows for interaction with essential microbial pathways, leading to the inhibition of growth and, in some cases, cell death.[20]

A. Mechanism of Action: Disruption of Essential Microbial Processes

1. Dihydrofolate Reductase (DHFR) Inhibition:

A primary mechanism of action for many antimicrobial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, pyrimidine derivatives like trimethoprim and pyrimethamine block the production of tetrahydrofolate, leading to a depletion of essential building blocks for DNA and RNA synthesis, ultimately halting microbial growth.[19]

2. Other Mechanisms:

Some pyrimidine derivatives exhibit antimicrobial activity through other mechanisms, such as the inhibition of bacterial cell division by targeting the FtsZ protein or by acting as allosteric inhibitors of penicillin-binding proteins, thereby restoring the efficacy of beta-lactam antibiotics against resistant strains like MRSA.[20][21]

B. Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine derivatives against various bacterial and fungal strains.

Table 3: MIC Values of Antimicrobial Pyrimidine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridothienopyrimidine 2a | Staphylococcus aureus | >200 | [22] |

| Pyridothienopyrimidine 8a | Staphylococcus aureus | 62.5 | [22] |

| Pyridothienopyrimidine 2a | Escherichia coli | 125 | [22] |

| Pyridothienopyrimidine 8a | Escherichia coli | 31.25 | [22] |

| Thiophenyl-pyrimidine F20 | Staphylococcus aureus | 24 | [21] |

| Thiophenyl-pyrimidine F20 | MRSA | 24 | [21] |

| Pyrimidine derivative PYB01 | Staphylococcus aureus | 168.4 (µM) | [20] |

| Pyrimidine derivative | Klebsiella pneumoniae | comparable to ceftriaxone |[23] |

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Antiviral Activity: Halting Viral Replication

Pyrimidine nucleoside analogs are a critical class of antiviral drugs that interfere with viral DNA or RNA synthesis.[25] These compounds mimic natural nucleosides and are incorporated into the growing nucleic acid chain by viral polymerases, leading to chain termination and the inhibition of viral replication.[25]

A. Mechanism of Action: Chain Termination of Viral Nucleic Acids

Antiviral pyrimidine nucleoside analogs, such as zidovudine (AZT), are prodrugs that must be phosphorylated to their active triphosphate form by host cell kinases.[26] The triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the viral DNA by reverse transcriptase (in the case of retroviruses like HIV) or viral DNA polymerase (in the case of DNA viruses like herpes simplex virus).[15][26] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next phosphodiester bond, leading to chain termination.[26]

B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[27]

Step-by-Step Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in a multi-well plate.[5]

-

Virus and Compound Incubation: Prepare serial dilutions of the pyrimidine derivative and mix with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixture.[5]

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[5]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percent reduction in plaque number in the presence of the compound compared to a virus-only control is used to determine the antiviral activity.[5]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.

A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways

1. Cyclooxygenase (COX) Inhibition:

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Pyrimidine derivatives can act as selective COX-2 inhibitors, reducing the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

2. NF-κB Signaling Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[14] Some pyrimidine derivatives can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines and mediators.

B. Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

-

Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the pyrimidine derivative.

-

Reaction Initiation: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound. Pre-incubate to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: Measure the production of prostaglandin E2 (PGE2) or other prostanoids using a suitable detection method, such as an enzyme immunoassay (EIA) or mass spectrometry.

-

Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration to determine the IC50 value.

V. Synthesis of Biologically Active Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule.[28] The versatility of this approach allows for the introduction of a wide range of substituents on the pyrimidine ring, enabling the fine-tuning of biological activity.

A. Synthesis of 5-Fluorouracil (Anticancer)

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. Its synthesis can be achieved through the direct fluorination of uracil.[29]

Reaction Scheme:

Uracil + F2 → 5-Fluorouracil

B. Synthesis of Pyrimethamine (Antimalarial)

Pyrimethamine is synthesized from p-chlorophenylacetonitrile and ethyl propionate.[27]

Reaction Scheme:

p-chlorophenylacetonitrile + Ethyl propionate → 2-(4-chlorophenyl)-3-oxopentanenitrile 2-(4-chlorophenyl)-3-oxopentanenitrile + Guanidine → Pyrimethamine

C. Synthesis of Zidovudine (AZT) (Antiviral)

Zidovudine (AZT) can be synthesized from thymidine in a multi-step process that involves the introduction of an azido group at the 3' position of the sugar moiety.[11][26]

VI. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent biological relevance and synthetic tractability make it an attractive starting point for the design of compounds with a wide range of biological activities. Future research in this area will likely focus on the development of more selective and potent pyrimidine derivatives with improved pharmacokinetic properties and reduced off-target effects. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in guiding the rational design of the next generation of pyrimidine-based drugs.[4][6]

VII. References

-

Ullrich, A., Coussens, L., Hayflick, J. S., Dull, T. J., Gray, A., Tam, A. W., ... & Seeburg, P. H. (1984). Human epidermal growth factor receptor cDNA sequence and aberrant expression of the amplified gene in A431 epidermoid carcinoma cells. Nature, 309(5967), 418-425. [Link]

-

DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER, 22(10). [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 869986. [Link]

-

An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(16), 8257-8280. [Link]

-

Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents. Indian Journal of Pharmaceutical Sciences, 71(5), 573–578. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(24), 5793. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(19), 3533. [Link]

-

Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Acta virologica, 34(4), 321–329. [Link]

-

QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. Pharmaceuticals, 14(11), 1109. [Link]

-

A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Anti-Infective Agents, 21(2), 133-153. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 14(7), 2636–2648. [Link]

-

Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 15(18), 1641-1654. [Link]

-

Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. Reaction Chemistry & Engineering. [Link]

-

Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. ResearchGate. [Link]

-

Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2. International Journal of Pharmaceutical and Biological Sciences. [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(21), 6431. [Link]

-

5-(1-Substituted) Alkyl Pyrimidine Nucleosides as Antiviral (herpes) Agents. Mini reviews in medicinal chemistry, 4(8), 837–852. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(17), 9639–9645. [Link]

-

Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence. Frontiers in Microbiology, 13, 976008. [Link]

-

Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Pharmaceuticals, 15(9), 1108. [Link]

-

Viral load assays. Johns Hopkins HIV Guide. [Link]

-

Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management. Clinical Microbiology Reviews, 18(1), 1–19. [Link]

-

AZT – mechanism of action and organic synthesis. The Science Snail. [Link]

-

Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine, 32(4), 84-88. [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 21(18), 6649. [Link]

-

Synthesis and antiretroviral evaluation of derivatives of zidovudine. Journal of the Brazilian Chemical Society, 17(8), 1665-1671. [Link]

-

Selected IC 50 values of 3 against different cancer cell lines. ResearchGate. [Link]

-

JAK-STAT signaling pathway. Wikipedia. [Link]

-

Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. ResearchGate. [Link]

-

The JAK-STAT pathway in cancer. ResearchGate. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Module 3 – Ensuring Specimen Integrity for Viral Load Testing. ASLM. [Link]

-

Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2954. [Link]

-

Development and validation of viral load assays to quantitate SARS-CoV-2. Journal of Clinical Virology, 135, 104737. [Link]

-

HIV-1 Viral Load Assays for Resource-Limited Settings. PLOS Medicine, 3(10), e417. [Link]

-

NF-κB Signaling Pathway Diagram. SciSpace. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]

-

Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the.... ResearchGate. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Journal of Medicinal Chemistry, 65(1), 1-4. [Link]

-

How to represent EGFR pathway? Bioinformation. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(46), 42084–42101. [Link]

Sources

- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiinflammatory activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. hivguidelines.org [hivguidelines.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Frontiers | Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence [frontiersin.org]

- 13. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. ias.ac.in [ias.ac.in]

- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions | Tsybizova | Siberian Journal of Clinical and Experimental Medicine [sibjcem.ru]

- 24. Estimation of the activity of modified pyrimidine nucleoside derivatives on bacteria cells | Shihad | Proceedings of the National Academy of Sciences of Belarus, Biological Series [vestibio.belnauka.by]

- 25. mdpi.com [mdpi.com]

- 26. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 27. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agen...: Ingenta Connect [ingentaconnect.com]

The Pyrimidine Core in Modern Drug Discovery: A Technical Guide to Privileged Scaffold Optimization

Executive Summary

The pyrimidine heterocycle (1,3-diazine) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its ubiquity in biological systems (cytosine, thymine, uracil) and its exceptional versatility in drug design.[1] Its planar, electron-deficient nature allows it to serve as a robust bioisostere for phenyl rings, improving solubility and metabolic stability while offering specific hydrogen-bonding vectors critical for target engagement.

This guide analyzes the pyrimidine core's role in oncology and infectious disease therapeutics, focusing on its dominance in kinase inhibitor design. We provide actionable protocols for synthetic functionalization and biological validation, grounded in recent FDA-approved case studies like Ibrutinib and Dabrafenib.

Structural Basis of Efficacy: The "Hinge Binder" Phenomenon

The success of pyrimidine in kinase inhibition is not accidental; it is driven by structural complementarity to the ATP-binding pocket of protein kinases.

-

H-Bonding Vectors: The N1 and N3 nitrogens, along with substituents at C2 and C4, mimic the adenine ring of ATP. This allows the scaffold to form bidentate or tridentate hydrogen bonds with the kinase "hinge region" backbone residues.

-

Electronic Tunability: The electron-deficient ring facilitates Nucleophilic Aromatic Substitution (

), enabling rapid library generation. -

Pi-Stacking: The aromatic system engages in

stacking interactions with the "gatekeeper" residues (often Methionine or Phenylalanine) within the hydrophobic pocket.

Diagram 1: Pyrimidine Pharmacophore & Binding Mode

The following diagram illustrates the logical interaction between a generic pyrimidine inhibitor and a kinase ATP pocket.

Caption: Pharmacophoric mapping of the pyrimidine core within the kinase ATP-binding site, highlighting critical H-bond and hydrophobic interactions.

Case Study & SAR Analysis: EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) inhibitors exemplify the evolution of the pyrimidine scaffold. Early generations (Gefitinib) utilized quinazolines (fused pyrimidines), while newer generations (Osimertinib, Rociletinib) often employ monocyclic pyrimidines to overcome T790M resistance mutations.

Quantitative Data: SAR of Pyrimidine-Based EGFR Inhibitors

The table below summarizes Structure-Activity Relationship (SAR) data for a series of 2,4-disubstituted pyrimidines evaluated against EGFR WT and mutant forms.

| Compound ID | C4 Substituent (Hinge) | C2 Substituent (Solvent Front) | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | Mechanism |

| Ref-1 (Gefitinib) | 3-Cl, 4-F-aniline | Quinazoline Core | 33 | >10,000 | Reversible (Type I) |

| Cmpd 15 | 3-ethynylaniline | N-methylpiperazine | 135 | 59 | Reversible |

| Cmpd 16 | 3-acrylamidoaniline | N-methylpiperazine | 34 | 12 | Covalent (Cys797) |

| WZ4002 | 3-Cl-aniline | 2-methoxy-4-piperazinyl | 8 | 2 | Covalent (Cys797) |

Data Source: Synthesized from recent SAR studies on pyrimidine EGFR inhibitors [1, 3].

Key Insight: The introduction of an acrylamide "warhead" (as seen in Cmpd 16 and WZ4002) allows for covalent bonding to Cysteine 797, significantly improving potency against resistance mutants compared to reversible inhibitors.

Technical Workflow 1: Synthetic Functionalization

The functionalization of the pyrimidine core typically proceeds via sequential Nucleophilic Aromatic Substitution (

Diagram 2: Regioselective Synthesis Strategy

Caption: Regioselective functionalization of 2,4-dichloropyrimidine exploiting the differential electrophilicity of C4 vs C2 positions.

Protocol: Microwave-Assisted Suzuki Coupling (C4-Arylation)

This protocol describes the synthesis of a 4-aryl-2-chloropyrimidine intermediate, a common precursor for kinase inhibitors.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)[2]

-

Arylboronic acid (1.1 equiv)

- (0.05 equiv)[2][3]

- (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Preparation: In a microwave-safe vial, dissolve 2,4-dichloropyrimidine (150 mg, 1.0 mmol) in 4 mL of 1,4-dioxane.

-

Addition: Add the arylboronic acid (1.1 mmol) and 2 mL of 2M

solution. -

Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

-

Catalyst: Quickly add

(58 mg, 0.05 mmol) and seal the vial under Argon. -

Reaction: Heat in a microwave reactor at 100°C for 15-20 minutes . (Conventional heating requires 12 hours at reflux).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). The C4-substituted product typically elutes first due to lower polarity compared to bis-substituted byproducts.

Validation Check: The C4-product should show a characteristic splitting pattern in

Technical Workflow 2: Biological Validation (Kinase Assay)

Once synthesized, the pyrimidine derivative must be validated for target engagement.

Diagram 3: EGFR Signaling & Inhibition

Caption: EGFR signaling cascade showing the point of intervention for pyrimidine-based ATP-competitive inhibitors.

Protocol: FRET-Based Kinase Inhibition Assay (Z'-LYTE)

To determine the

-

Reagents: Recombinant EGFR kinase, FRET peptide substrate (Coumarin/Fluorescein labeled), ATP (

concentration), Test Compound. -

Plate Setup: Use a 384-well low-volume black plate.

-

Dosing: Serial dilute test compounds in DMSO (10-point dose response).

-

Reaction:

-

Add 2.5

L of Test Compound. -

Add 5

L of Kinase/Peptide mixture. -

Add 2.5

L of ATP solution to initiate.

-

-

Incubation: Incubate at Room Temperature for 1 hour.

-

Development: Add 5

L of Development Reagent (Protease that cleaves non-phosphorylated peptide). -

Readout: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Principle: Phosphorylation inhibits cleavage. High FRET signal = High Phosphorylation (Inactive Compound). Low FRET = Cleavage (Active Inhibitor).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

References

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews (2025). Link

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents. Current Medicinal Chemistry (2022). Link

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Scientific Reports (2024). Link

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules (2012). Link

-

Structure-Activity Relationships of Pyrimidine Derivatives. Medicinal Chemistry (2022). Link

Sources

An In-depth Technical Guide to the Reactivity of the Methylthio Group on Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle is critical for the discovery of novel drugs with improved efficacy, selectivity, and pharmacokinetic properties. Among the various substituents, the methylthio group (-SCH₃) stands out as a remarkably versatile and reactive functional group, enabling a wide range of chemical modifications.[1] This guide provides an in-depth exploration of the reactivity of the methylthio group on the pyrimidine ring, focusing on its practical applications in drug discovery and development.

The Dual Nature of the Methylthio Group: An Electronic Tug-of-War

The reactivity of a methylthio group attached to a pyrimidine ring is fundamentally governed by its electronic influence on the aromatic system. At the 2- or 4-positions, the sulfur atom can donate a lone pair of electrons into the ring through resonance, a +M (mesomeric) effect. Simultaneously, due to its electronegativity, it withdraws electron density through induction, a -I effect. This duality makes the methylthio group a fascinating and highly tunable substituent.

However, the true synthetic utility of the methylthio group is realized in its capacity to act as an excellent leaving group, particularly when the pyrimidine ring is rendered electron-deficient by other substituents. This susceptibility to nucleophilic aromatic substitution (SNAr) is a key transformation in the medicinal chemist's toolkit.[1]

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity

The methylthio group is a proficient leaving group, especially when the pyrimidine ring is activated by electron-withdrawing groups.[1] This characteristic facilitates its displacement by a broad spectrum of nucleophiles, offering a direct route to introduce diverse functionalities.[1]

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the methylthio group. This forms a negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the pyrimidine ring is temporarily disrupted in this step.[4] The subsequent departure of the methylthiolate anion restores the aromaticity and yields the substituted pyrimidine. The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negative charge of the Meisenheimer complex.[5][6]

Typical Nucleophiles and Products in SNAr Reactions:

| Nucleophile | Product | Typical Yield (%) |

| Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95 |

| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90 |

| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95 |

| Cyanide (CN⁻) | 2-Cyano-pyrimidines | 50-70 |

Data sourced from BenchChem[1]

Experimental Protocol: SNAr of 2-Methylthiopyrimidine with an Amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-methylthiopyrimidine derivative in a suitable solvent such as ethanol, isopropanol, or DMF.

-

Reagent Addition: Add the desired amine to the solution. An excess of the amine can often serve as the base to neutralize the liberated methanethiol. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be added.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired 2-aminopyrimidine.

Caption: SNAr mechanism on a 2-methylthiopyrimidine.

Oxidation: Enhancing the Leaving Group Ability

The reactivity of the methylthio group in SNAr reactions can be significantly amplified by its oxidation to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[1] The sulfoxide and particularly the sulfone groups are much stronger electron-withdrawing groups and, consequently, better leaving groups. This increased reactivity allows for substitutions with weaker nucleophiles or under milder reaction conditions.[7][8] In some cases, 2-methylthio pyrimidines are unreactive or far less reactive compared to their 2-sulfonyl counterparts.[7][9]

Oxidation of Sulfides to Sulfoxides and Sulfones:

The oxidation of sulfides can be controlled to selectively produce either the sulfoxide or the sulfone.[10][11]

-

To Sulfoxide: Mild oxidizing agents are employed. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts at low temperatures. Other reagents include hydrogen peroxide with a catalyst.[12]

-

To Sulfone: Stronger oxidizing agents or an excess of the oxidizing agent are used. Two equivalents or more of m-CPBA or hydrogen peroxide will typically drive the reaction to the sulfone stage.[10][13]

Experimental Protocol: Oxidation of a Methylthiopyrimidine to a Methylsulfonylpyrimidine

-

Reaction Setup: Dissolve the methylthiopyrimidine in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a flask cooled in an ice bath.

-

Oxidant Addition: Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the cooled solution.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically rapid.

-

Work-up and Isolation: Once the starting material is consumed, quench the reaction by adding a solution of sodium bisulfite or sodium thiosulfate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Oxidation of methylthiopyrimidine.

Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

While the methylthio group itself is not typically a direct participant in cross-coupling reactions, its conversion to a sulfone opens the door to these powerful transformations. However, a more common strategy involves converting the methylthio group into a halide (e.g., a chloro or bromo group), which then serves as the handle for cross-coupling.

Alternatively, the methylthio group can be retained while another position on the pyrimidine ring, functionalized with a halide, undergoes cross-coupling. This allows for the preservation of the methylthio group for subsequent manipulations.

A notable example is the Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[14] This reaction is instrumental in creating C(sp)-C(sp²) bonds.[14]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[15][16] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many drug molecules.[16]

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[16][17]

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyrimidine.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium catalyst.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Applications in Drug Discovery and Agrochemicals

The versatility of the methylthio group makes it a valuable tool in the synthesis of biologically active molecules.

-

Medicinal Chemistry: Pyrimidine derivatives are integral to drug discovery, and the ability to modify the pyrimidine core via the methylthio group allows for the generation of diverse chemical libraries for screening against various therapeutic targets.[18] For instance, 4-piperazinopyrimidines bearing a methylthio substituent have been investigated for their antiemetic, tranquilizing, and analgesic properties.[19][20] The synthesis of pirinixic acid derivatives, which are potent dual PPARα/γ-agonists and 5-LO/mPGES-1-inhibitors, also involves nucleophilic substitution on a pyrimidine core.[21]

-

Agrochemicals: Derivatives of 5-methyl-2-(methylthio)pyrimidine have demonstrated significant efficacy as novel fungicides.[18] These compounds have shown excellent control against plant pathogens such as late blight and downy mildew.[18]

Synthesis of Methylthiopyrimidines

The introduction of the methylthio group is typically straightforward. A common method involves the S-methylation of a corresponding thiouracil derivative using an electrophilic methyl source like methyl iodide or dimethyl sulfate in the presence of a base.[22][23]

Experimental Protocol: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol

-

Dissolution: To a stirred solution of sodium hydroxide in water, add 6-methyl-2-thiouracil at room temperature and stir until it is completely dissolved.[22]

-

Methylation: Slowly add iodomethane dropwise to the reaction mixture.[22]

-

Reaction: Continue stirring the mixture at room temperature for several hours.[22]

-

Isolation: A colorless solid will precipitate. Collect the solid by filtration, wash it with cold water, and dry it under vacuum to yield 6-methyl-2-(methylthio)pyrimidin-4-ol.[22]

Conclusion

The methylthio group is a powerful and versatile functional handle in pyrimidine chemistry. Its ability to act as a leaving group in nucleophilic aromatic substitution reactions, coupled with the enhanced reactivity upon oxidation to a sulfone, provides chemists with a robust platform for the synthesis of a wide array of functionalized pyrimidines. These transformations are fundamental to the development of new therapeutic agents and agrochemicals, underscoring the continued importance of understanding and exploiting the rich reactivity of the methylthio group.

References

- The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring - Benchchem.

- 5-Methyl-2-(methylthio)pyrimidine|Research Chemical - Benchchem.

- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Taylor & Francis Online.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Synthesis and Pharmacological Properties of 4-piperazino-5-methylthiopyrimidines. Selection of New Antiemetic Agents. PubMed.

- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions | Request PDF.

- 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis. ChemicalBook.

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing).

- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions - Benchchem.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents. PubMed.

- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Nucleophilic arom

- Sulfone synthesis by oxid

- (PDF) SULFOXIDES AND SULFONES: REVIEW.

- 6-Methyl-2-(methylthio)-4-pyrimidinethiol | 6310-04-9. Benchchem.

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org.

- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.

- Synthesis, reactions, and applications of pyrimidine deriv

- Suzuki Coupling Mechanism and Applic

- 16.

- Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through R

- Sulfoxide synthesis by oxid

- Methionine sulfoxide. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 12. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 13. Sulfone synthesis by oxidation [organic-chemistry.org]

- 14. tandfonline.com [tandfonline.com]

- 15. wwjmrd.com [wwjmrd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 23. 6-Methyl-2-(methylthio)-4-pyrimidinethiol | 6310-04-9 | Benchchem [benchchem.com]

The Pyrimidine Scaffold: A Privileged Framework for Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of DNA and RNA, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a "privileged scaffold," forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1][2] This guide provides a comprehensive exploration of the key therapeutic targets of pyrimidine-based compounds, delving into the mechanistic rationale for their inhibition and presenting detailed, field-proven methodologies for their validation.

Section 1: Protein Kinases - The Dominant Frontier in Pyrimidine-Based Cancer Therapy

Protein kinases, enzymes that regulate a vast array of cellular processes, represent a major class of targets for pyrimidine-based anticancer agents.[3] Their frequent dysregulation in cancer has made them a focal point for targeted therapies. The pyrimidine scaffold, with its structural resemblance to the purine core of ATP, is exceptionally well-suited to act as a competitive inhibitor at the ATP-binding site of these enzymes.[3] This competitive inhibition disrupts downstream signaling pathways, ultimately leading to the suppression of cancer cell proliferation and survival.[3]

Epidermal Growth Factor Receptor (EGFR)

Causality for Targeting EGFR: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[4] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer, leading to uncontrolled cell growth.[5] Pyrimidine-based inhibitors, such as gefitinib and erlotinib, are designed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling cascades.[3]

The following diagram illustrates the central role of EGFR in activating key downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

Caption: EGFR signaling cascade activation.

This protocol outlines a common method to determine the inhibitory potential of a pyrimidine-based compound against EGFR kinase activity. The principle lies in measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Test pyrimidine compound

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test pyrimidine compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations.

-

Reaction Setup:

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of EGFR enzyme solution (concentration determined by titration) to each well.

-

Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction. The final ATP concentration should be close to its Km value for the enzyme.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rationale for Experimental Choices:

-

DMSO as a solvent: It is a common solvent for organic compounds and is generally well-tolerated by enzymes at low concentrations.

-

ATP at Km: Using ATP at its Michaelis-Menten constant (Km) concentration ensures that the assay is sensitive to competitive inhibitors.

-

Luminescence-based detection: This method offers high sensitivity and a wide dynamic range for detecting kinase activity.

Cyclin-Dependent Kinases (CDKs)

Causality for Targeting CDKs: Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[6] In many cancers, CDKs are hyperactivated due to mutations in cyclins or the loss of endogenous CDK inhibitors, leading to uncontrolled cell division. Pyrimidine-based inhibitors can effectively target the ATP-binding pocket of CDKs, arresting the cell cycle and inducing apoptosis in cancer cells.

The following diagram illustrates the sequential activation of different CDK-cyclin complexes that drive the cell through the various phases of the cell cycle.

Caption: Key CDK-cyclin complexes in cell cycle progression.

| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| Gefitinib | EGFR | 2-37 | A549 | >10 | [7] |

| Erlotinib | EGFR | 2 | A431 | 0.1-1 | [8] |

| Compound 13 | Aurora A | <200 | NCI-H524 | 0.00336 | [9] |

| Compound 7 | - | - | A549 | 68.75 | [8] |

| Compound 5 | - | - | HT1080 | 96.25 | [8] |

| Compound 6d | CDK2 | 550 | - | - | [10] |

| Compound 6k | TRKA | 980 | - | - | [10] |

Section 2: Dihydrofolate Reductase (DHFR) - A Classic Target in Antimicrobial and Anticancer Therapy

Causality for Targeting DHFR: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[11][12] THF is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA.[11][13] Inhibition of DHFR leads to the depletion of these essential precursors, thereby halting DNA replication and cell division.[13] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and bacteria.[11] Pyrimidine-based inhibitors, like methotrexate and trimethoprim, are structural analogs of DHF and act as potent competitive inhibitors of DHFR.[13]

The following diagram outlines the key steps in the folate biosynthesis pathway and the central role of DHFR.

Caption: The central role of DHFR in the folate pathway.

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Materials:

-

Recombinant DHFR enzyme

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Dihydrofolate (DHF)

-

NADPH

-

Test pyrimidine compound

-

96-well UV-transparent plates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in appropriate solvents.

-

Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.

-

Enzyme Addition: Add the DHFR enzyme to each well to initiate the reaction.

-

Substrate Addition: Add DHF to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.

-

Data Analysis: The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Rationale for Experimental Choices:

-

Spectrophotometric detection at 340 nm: NADPH has a characteristic absorbance at 340 nm, while NADP⁺ does not. This allows for direct monitoring of the reaction progress.

-

Kinetic measurement: This approach provides real-time information about the enzyme's activity and the inhibitor's effect.

Section 3: Other Promising Therapeutic Targets

While kinases and DHFR are prominent targets, the versatility of the pyrimidine scaffold extends to a range of other crucial cellular components.

Tubulin

Causality for Targeting Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. Pyrimidine-based compounds can interfere with tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest, and apoptosis.

Reverse Transcriptase

Causality for Targeting Reverse Transcriptase: In retroviruses like HIV, the enzyme reverse transcriptase is essential for converting the viral RNA genome into DNA, a critical step for viral replication.[14] Pyrimidine analogs, such as zidovudine (AZT), can act as chain terminators during reverse transcription, effectively inhibiting viral replication.[14]

Antimicrobial and Antiparasitic Targets

The pyrimidine scaffold is also a key feature in drugs targeting various microbial and parasitic enzymes. These include enzymes involved in essential metabolic pathways, such as fatty acid synthesis in bacteria and purine/pyrimidine metabolism in parasites.[2][15][16][17] The differences in these pathways between the pathogen and the host allow for selective targeting.

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a pyrimidine-based compound against a specific bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test pyrimidine compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

-

Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Rationale for Experimental Choices:

-

Mueller-Hinton Broth: This is a standardized medium for antimicrobial susceptibility testing, ensuring reproducibility.

-

Standardized inoculum: A consistent bacterial concentration is crucial for accurate and comparable MIC values.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery and development of novel therapeutic agents. Its structural versatility and ability to interact with a wide array of biological targets underscore its enduring importance in medicinal chemistry. The in-depth understanding of the mechanisms of action and the application of robust experimental methodologies, as outlined in this guide, are essential for harnessing the full therapeutic potential of pyrimidine-based compounds in the ongoing quest for more effective and safer medicines.

References

-

PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

-

Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

-

National Center for Biotechnology Information. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]

-

PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

PubMed. (1998). Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. [Link]

-

MDPI. (2024). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. [Link]

-

Royal Society of Chemistry. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]

-

ResearchGate. (2016). Cell Cycle Regulation by CDK/Cyclin complexes. [Link]

-

National Center for Biotechnology Information. (2018). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. [Link]

-

National Center for Biotechnology Information. (2010). Pyrimidine Metabolism in Schistosomes: A comparison with Other Parasites and the Search for Potential Chemotherapeutic Targets. [Link]

-

ResearchGate. (2021). Synthetic pathway of folate metabolism. DHFR catalyzes the passage of a.... [Link]

-

SelfDecode. (2024). DHFR (Dihydrofolate Reductase) - Pathway Map. [Link]

-

National Center for Biotechnology Information. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. [Link]

-

ResearchGate. (2017). Simplified pathway representation of the major regulators of cell cycle progression. CDK, cyclin-dependent kinase. [Link]

-

ResearchGate. (2006). The folate biosynthesis pathway. The condensation of p-aminobenzoic.... [Link]

-

Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]

-

Creative Diagnostics. (2024). CDK Signaling Pathway. [Link]

-

National Center for Biotechnology Information. (2020). Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics. [Link]

-

ResearchGate. (2026). Simplified schematic of the regulation of cyclin-dependent kinase (CDK)5 activity. Involvement of CDK5 in various biological processes.. [Link]

-

Gosset. (2024). Cell cycle regulation pathway. [Link]

-

National Center for Biotechnology Information. (2007). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

-

ResearchGate. (2020). Schematic diagram of EGFR signaling pathway[18]. Growth factor binding.... [Link]

-

ResearchGate. (2020). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development | Request PDF. [Link]

-

ResearchGate. (2022). Simplified schematic diagram of the EGFR signaling pathway depicting.... [Link]

-

ResearchGate. (2023). A summary of the GI 50 values (drug concentration at which cell growth.... [Link]

-

ACS Publications. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. [Link]

-

ResearchGate. (2018). Table 2 : IC50 values for synthesized compounds against cancer cell lines.. [Link]

-

ResearchGate. (2020). GI50, TGI, LC50 and IC50 of test compounds against A549, FL, and HeLa cell line. [Link]

-

ResearchGate. (2024). GI 50 (µM) values for anti-proliferative effects of selected compounds.... [Link]

-

ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

National Center for Biotechnology Information. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. [Link]

-

Creative Diagnostics. (2024). EGF/EGFR Signaling Pathway. [Link]

-

Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

-

Wikipedia. (2024). Reverse-transcriptase inhibitor. [Link]

-

MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

-

National Center for Biotechnology Information. (2023). Reverse Transcriptase Inhibitors. [Link]

-

Bio-Rad. (2024). Development - EGFR signaling pathway Pathway Map - PrimePCR. [Link]

-

ResearchGate. (2022). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.. [Link]

-

National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

ResearchGate. (2025). GI50 values (in μM) of anticancer activity data as per at five‐dose.... [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

-

Frontiers. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]

-

National Center for Biotechnology Information. (2024). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. [Link]

-

Amanote. (2024). 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations. [Link]

-

International Journal of ChemTech Research. (2025). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. [Link]

-

National Center for Biotechnology Information. (2000). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. [Link]

Sources

- 1. Targeting Purine and Pyrimidine Metabolism in Human Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pathwaymap.com [pathwaymap.com]

- 13. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 14. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidine Metabolism in Schistosomes: A comparison with Other Parasites and the Search for Potential Chemotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

The Biginelli Reaction: A Comprehensive Guide to Pyrimidine Synthesis for Researchers

Introduction: The Enduring Relevance of a Classic Multicomponent Reaction

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component synthesis that provides efficient access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs.[1][2] This acid- or base-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) has remained a cornerstone of heterocyclic chemistry for over a century.[3] The enduring appeal of the Biginelli reaction lies in its operational simplicity, atom economy, and the significant therapeutic and pharmacological properties of its products.[4][5] DHPMs are integral scaffolds in numerous biologically active molecules, exhibiting a wide range of activities including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6][7] Notably, they serve as calcium channel blockers, antihypertensive agents, and mitotic kinesin inhibitors, underscoring their importance in drug discovery and development.[1][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Biginelli reaction. We will delve into the mechanistic intricacies, provide validated protocols for classical and modern synthetic approaches, and offer insights into troubleshooting and optimization.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

The precise mechanism of the Biginelli reaction can be influenced by the reaction conditions, particularly the nature of the catalyst.[9] However, the most widely accepted pathway under acidic catalysis proceeds through an N-acyliminium ion intermediate.[1][10] Understanding this mechanism is crucial for rationalizing experimental choices and optimizing reaction outcomes.

The Kappe Mechanism (Acid Catalysis):

The currently favored mechanism, proposed by C. Oliver Kappe, involves the following key steps:[1]

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is often the rate-determining step.[10]

-

Nucleophilic Attack: The enol form of the β-dicarbonyl compound acts as a nucleophile and attacks the electrophilic iminium ion.

-

Cyclization and Dehydration: Subsequent intramolecular cyclization via attack of the urea nitrogen onto the ketone or ester carbonyl, followed by dehydration, yields the final dihydropyrimidine ring system.

This mechanistic understanding explains the critical role of the acid catalyst in activating the aldehyde and facilitating the key bond-forming steps. The choice of a Brønsted or Lewis acid can significantly impact reaction rates and yields.[3][11]

Caption: The acid-catalyzed Biginelli reaction mechanism.

Experimental Protocols: From Classical to Modern Methodologies

The classical Biginelli reaction often suffers from long reaction times and modest yields, particularly with substituted aldehydes.[4][12] Consequently, numerous improved protocols have been developed to enhance efficiency and expand the substrate scope.

Protocol 1: Classical Acid-Catalyzed Biginelli Reaction

This protocol represents the traditional approach and serves as a baseline for comparison with modern techniques.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Urea (15 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde, ethyl acetoacetate, and urea.

-

Add ethanol and stir the mixture to dissolve the reactants.

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Self-Validation:

-

Expected Outcome: Formation of a crystalline solid.

-

Quality Control: Characterize the product by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectroscopic data should be consistent with the desired DHPM structure.

Protocol 2: Microwave-Assisted Solvent-Free Biginelli Reaction

Microwave irradiation has emerged as a powerful tool to accelerate the Biginelli reaction, often leading to dramatically reduced reaction times and improved yields under solvent-free conditions.[8][13]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., 20 mol% Sulfamic acid or 10 mol% Ytterbium triflate)[10][13]

Procedure:

-

In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the aromatic aldehyde, ethyl acetoacetate, urea, and the catalyst.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (typically 5-15 minutes).[14][15]

-

After the reaction is complete, cool the vessel to room temperature.

-

Add ice-cold water to the reaction mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol if further purification is necessary.

Self-Validation:

-

Expected Outcome: Rapid formation of a solid product.

-

Quality Control: Purity and identity of the product should be confirmed by melting point and spectroscopic analysis as in Protocol 1.

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ionike.com [ionike.com]

- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. studylib.net [studylib.net]

- 15. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic Acid via Optimized Recrystallization

For inquiries:

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS No. 84332-06-9), a key intermediate in pharmaceutical synthesis.[1] The described methodology centers on a robust recrystallization procedure designed to effectively remove common process-related impurities. Guidance on solvent selection, impurity profiles, and analytical methods for purity verification are detailed to ensure the reliable and consistent production of high-purity material suitable for drug development and manufacturing.

Introduction

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds.[2][3] The purity of such intermediates is of paramount importance, as even minor impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Recrystallization remains a powerful and scalable technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

This guide elucidates a systematic approach to the recrystallization of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, providing researchers and process chemists with a reliable method to achieve high levels of purity.